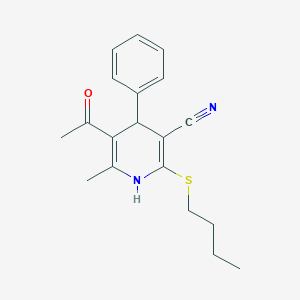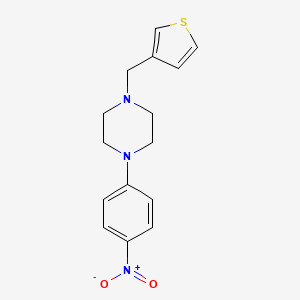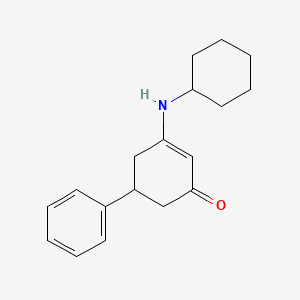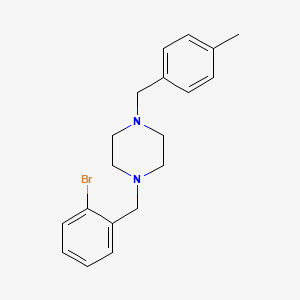
5-acetyl-2-(butylthio)-6-methyl-4-phenyl-1,4-dihydro-3-pyridinecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-acetyl-2-(butylthio)-6-methyl-4-phenyl-1,4-dihydro-3-pyridinecarbonitrile is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a member of the pyridine family and has been extensively studied for its pharmacological properties.
Mécanisme D'action
The exact mechanism of action of 5-acetyl-2-(butylthio)-6-methyl-4-phenyl-1,4-dihydro-3-pyridinecarbonitrile is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by modulating various signaling pathways involved in inflammation, cancer, and neurodegeneration. The compound has been found to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
5-acetyl-2-(butylthio)-6-methyl-4-phenyl-1,4-dihydro-3-pyridinecarbonitrile has been shown to exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). The compound has also been found to inhibit the proliferation and migration of cancer cells by modulating various signaling pathways involved in cancer progression. In addition, 5-acetyl-2-(butylthio)-6-methyl-4-phenyl-1,4-dihydro-3-pyridinecarbonitrile has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-acetyl-2-(butylthio)-6-methyl-4-phenyl-1,4-dihydro-3-pyridinecarbonitrile in lab experiments include its high potency and selectivity towards various enzymes involved in inflammation, cancer, and neurodegeneration. The compound is also relatively easy to synthesize and has been optimized to yield high purity and high yield. However, the limitations of using 5-acetyl-2-(butylthio)-6-methyl-4-phenyl-1,4-dihydro-3-pyridinecarbonitrile in lab experiments include its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
For research on 5-acetyl-2-(butylthio)-6-methyl-4-phenyl-1,4-dihydro-3-pyridinecarbonitrile include the development of more potent and selective analogs of the compound for use in various diseases such as cancer, inflammation, and neurodegenerative disorders. The compound may also be used as a lead compound for the development of novel drugs targeting various enzymes involved in disease progression. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and its potential side effects.
Méthodes De Synthèse
The synthesis of 5-acetyl-2-(butylthio)-6-methyl-4-phenyl-1,4-dihydro-3-pyridinecarbonitrile involves the reaction of 2-butylthio-3-methyl-4-phenyl-3-penten-2-one with malononitrile in the presence of ammonium acetate and acetic acid. The resulting product is then treated with acetic anhydride to obtain the final compound. The synthesis process has been optimized to yield high purity and high yield of the compound.
Applications De Recherche Scientifique
5-acetyl-2-(butylthio)-6-methyl-4-phenyl-1,4-dihydro-3-pyridinecarbonitrile has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. The compound has been shown to exhibit potent anti-inflammatory and anti-cancer activities in vitro and in vivo. It has also been found to have neuroprotective effects in animal models of neurodegenerative diseases.
Propriétés
IUPAC Name |
5-acetyl-2-butylsulfanyl-6-methyl-4-phenyl-1,4-dihydropyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2OS/c1-4-5-11-23-19-16(12-20)18(15-9-7-6-8-10-15)17(14(3)22)13(2)21-19/h6-10,18,21H,4-5,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHMZSXZEIRFOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=C(C(C(=C(N1)C)C(=O)C)C2=CC=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetyl-2-(butylthio)-6-methyl-4-phenyl-1,4-dihydro-3-pyridinecarbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(1H-pyrazol-4-yl)ethanamine](/img/structure/B5235038.png)
![5-[(dimethylamino)sulfonyl]-2-methoxy-N-propylbenzamide](/img/structure/B5235040.png)
![methyl 4-{[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]amino}benzoate](/img/structure/B5235042.png)

![2-bromo-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 1-naphthoate](/img/structure/B5235058.png)
![1-[4-(2-methoxy-4-methylphenoxy)butoxy]-2,3-dimethylbenzene](/img/structure/B5235068.png)
![3-(3,4-difluorophenyl)-N-(2-furylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxamide](/img/structure/B5235077.png)
![2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(2,6-diethylphenyl)acetamide](/img/structure/B5235083.png)


![3-chloro-N-(2-furylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5235100.png)
![3-fluoro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B5235101.png)
![4-fluoro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide](/img/structure/B5235118.png)
![2-oxo-2-phenylethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate](/img/structure/B5235128.png)